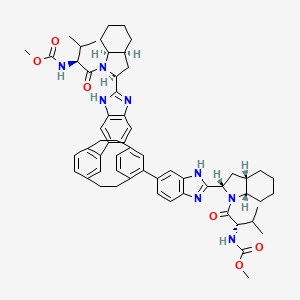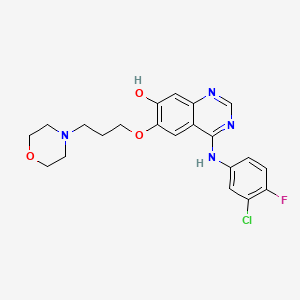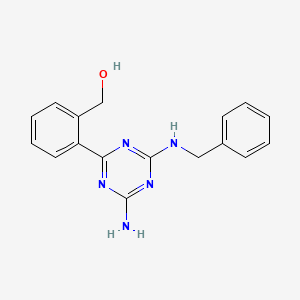
Osilodrostat phosphate
Übersicht
Beschreibung
Osilodrostat phosphate is a potent inhibitor of cortisol synthesis, primarily used in the treatment of Cushing’s disease. This condition is characterized by excessive cortisol production, often due to a pituitary adenoma. This compound works by inhibiting the enzyme 11β-hydroxylase, which is crucial in the final step of cortisol biosynthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Osilodrostatphosphat umfasst mehrere wichtige Schritte. Der Ausgangsstoff ist typischerweise ein Fluorbenzonitril-Derivat, das eine Reihe von Reaktionen wie Cyclisierung und funktionelle Gruppenumwandlungen durchläuft, um die Pyrroloimidazol-Kernstruktur zu bilden. Der letzte Schritt umfasst die Phosphorylierung der Verbindung, um Osilodrostatphosphat zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Osilodrostatphosphat folgt einem ähnlichen Syntheseweg, wird jedoch für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsprozesse und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Osilodrostatphosphat unterliegt im Körper hauptsächlich Stoffwechselreaktionen. Es wird durch mehrere Cytochrom-P450-Enzyme metabolisiert, darunter CYP3A4, CYP2B6 und CYP2D6, sowie durch Uridindiphosphat-Glucuronosyltransferasen .
Häufige Reagenzien und Bedingungen: Die Stoffwechselreaktionen beinhalten Oxidations- und Reduktionsprozesse, die von den genannten Enzymen katalysiert werden. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen in der Leber statt .
Hauptprodukte, die gebildet werden: Die wichtigsten Metaboliten von Osilodrostatphosphat sind verschiedene hydroxylierte und glucuronidierte Derivate, die dann aus dem Körper ausgeschieden werden .
Wissenschaftliche Forschungsanwendungen
Osilodrostatphosphat hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung für die Untersuchung von Enzyminhibition und Stoffwechselwegen.
Biologie: Forscher verwenden es, um die Regulation der Cortisolsynthese und ihre Auswirkungen auf verschiedene biologische Prozesse zu untersuchen.
Medizin: Es ist ein wichtiger therapeutischer Wirkstoff für die Behandlung der Cushing-Krankheit und bietet eine Alternative zu chirurgischen Eingriffen.
Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Behandlungen für endokrine Erkrankungen verwendet
5. Wirkmechanismus
Osilodrostatphosphat entfaltet seine Wirkung, indem es das Enzym 11β-Hydroxylase (CYP11B1) hemmt, das den letzten Schritt der Cortisolbiosynthese katalysiert. Durch die Blockierung dieses Enzyms reduziert Osilodrostatphosphat die Cortisolproduktion und normalisiert so den Cortisolspiegel bei Patienten mit Cushing-Krankheit. Darüber hinaus hemmt es die Aldosteron-Synthase (CYP11B2) und beeinflusst so die Aldosteronproduktion .
Ähnliche Verbindungen:
Metyrapon: Ein weiterer Inhibitor der Cortisolsynthese, aber er hemmt hauptsächlich die 11β-Hydroxylase.
Ketoconazol: Ein Antimykotikum, das auch mehrere Enzyme der Steroidogenese hemmt.
Mitotan: Wird zur Behandlung von Nebennierenkarzinomen eingesetzt und hemmt die Steroidogenese in mehreren Schritten.
Einzigartigkeit von Osilodrostatphosphat: Osilodrostatphosphat ist einzigartig aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der 11β-Hydroxylase, was es besonders effektiv für die Behandlung der Cushing-Krankheit macht. Im Gegensatz zu anderen Verbindungen hat es auch eine doppelte hemmende Wirkung auf die Aldosteron-Synthase, was zusätzliche therapeutische Vorteile bietet .
Wirkmechanismus
Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis. By blocking this enzyme, this compound reduces cortisol production, thereby normalizing cortisol levels in patients with Cushing’s disease. Additionally, it inhibits aldosterone synthase (CYP11B2), affecting aldosterone production .
Vergleich Mit ähnlichen Verbindungen
Metyrapone: Another inhibitor of cortisol synthesis, but it primarily inhibits 11β-hydroxylase.
Ketoconazole: An antifungal agent that also inhibits multiple enzymes involved in steroidogenesis.
Mitotane: Used in the treatment of adrenal carcinoma, it inhibits steroidogenesis at multiple steps.
Uniqueness of Osilodrostat Phosphate: this compound is unique due to its high specificity and potency in inhibiting 11β-hydroxylase, making it particularly effective for treating Cushing’s disease. Unlike other compounds, it also has a dual inhibitory effect on aldosterone synthase, providing additional therapeutic benefits .
Eigenschaften
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPYRDGUZBOJZ-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027857 | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315449-72-9 | |
| Record name | Osilodrostat phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSILODROSTAT PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


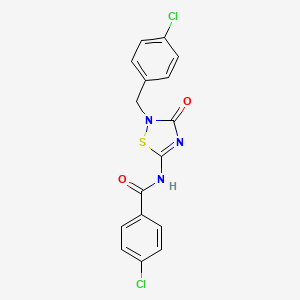

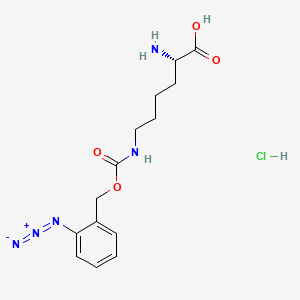
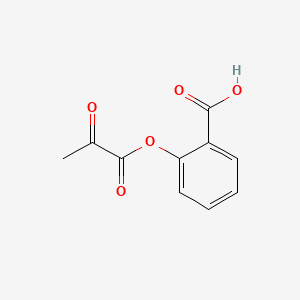
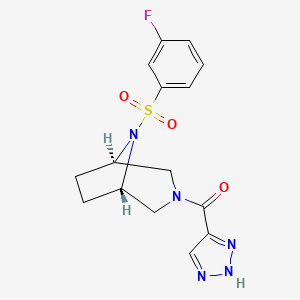
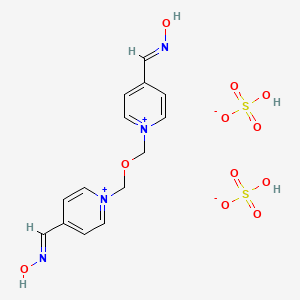
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
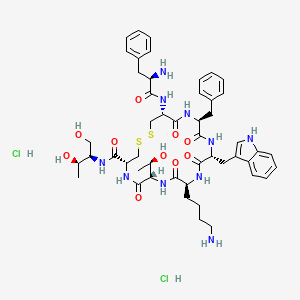
![10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B609711.png)
